molecular formula C16H24ClNO3S B6011774 [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol

[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol

Cat. No.: B6011774
M. Wt: 345.9 g/mol
InChI Key: PRFRSTATTMZQMO-UHFFFAOYSA-N
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Description

[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group, a propylsulfonyl group, and a methanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base to form the 3-chlorophenylmethylpiperidine intermediate. This intermediate is then reacted with propylsulfonyl chloride under basic conditions to introduce the propylsulfonyl group. Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]formaldehyde or carboxylic acid.

    Reduction: Formation of 3-[(phenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol.

    Substitution: Formation of 3-[(3-methoxyphenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol.

Scientific Research Applications

Chemistry

In chemistry, [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs or treatments.

Industry

Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it suitable for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the propylsulfonyl group can enhance solubility and stability. The methanol group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidine]: Lacks the methanol group, which may affect its solubility and binding properties.

    [3-[(3-Chlorophenyl)methyl]-1-propylpiperidin-3-yl]methanol: Lacks the sulfonyl group, which may affect its stability and reactivity.

    [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]ethanol: Has an ethanol group instead of methanol, which may influence its reactivity and interactions.

Uniqueness

The presence of both the propylsulfonyl and methanol groups in [3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-2-9-22(20,21)18-8-4-7-16(12-18,13-19)11-14-5-3-6-15(17)10-14/h3,5-6,10,19H,2,4,7-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFRSTATTMZQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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